methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate
Description
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a chiral ester derivative characterized by a hydroxyl group at the C2 position (R-configuration) and a tetrahydrofuran (oxolane) ring at the C3 position. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI Key |
VIKSMTOVCQIRCO-COBSHVIPSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCO1)O |
Canonical SMILES |
COC(=O)C(CC1CCCO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate typically involves the esterification of (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of methyl (2R)-2-oxo-3-(oxolan-2-yl)propanoate.
Reduction: Formation of (2R)-2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
Chemistry
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine
The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.
Mechanism of Action
The mechanism of action of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate involves its hydrolysis by esterases to release (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid and methanol. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The oxolane ring provides structural rigidity, affecting the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-Amino-3-(Oxolan-2-yl)Propanoate
- Structure: Replaces the hydroxyl group at C2 with an amino group (-NH₂).
- Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol).
- Likely higher solubility in polar solvents due to the protonatable amine.
- Applications: Potential as a synthetic intermediate in peptidomimetics or kinase inhibitors .
Ethyl (2R,3S)-2,3-Dihydroxy-3-(4-Methoxyphenyl)Propanoate
- Structure : Ethyl ester with additional C3 hydroxyl and 4-methoxyphenyl substituent.
- Molecular Formula : C₁₂H₁₆O₅ (MW: 240.25 g/mol).
- Key Differences :
- The 4-methoxyphenyl group enhances lipophilicity and aromatic interactions.
- Ethyl ester may confer slower hydrolysis than methyl esters, improving metabolic stability.
Substituent and Stereochemical Variations
Boc-4-Bromo-D-Phenylalanine Methyl Ester
- Structure : Methyl ester with 4-bromophenyl and Boc-protected amine at C2.
- Molecular Formula: C₁₅H₂₀BrNO₄ (MW: 358.23 g/mol).
- Key Differences :
- Bulky bromophenyl and Boc groups reduce conformational flexibility.
- Bromine substituent may enhance halogen bonding in target binding.
- Applications : Used in peptide synthesis and as a building block for protease inhibitors .
Propyl Analog of Baccatin III 13-Ester
- Structure: Complex taxane derivative with a propyl ester and phenylcarbonylamino group.
- Molecular Formula: ~C₃₇H₄₉NO₁₄ (exact MW varies).
- Key Differences :
- Large, rigid scaffold with multiple hydroxyl and ester groups.
- Designed for tubulin binding in anticancer applications (e.g., paclitaxel analogs).
- Applications : Antimitotic agents in oncology .
Ester Group Variations
Ethyl 2-Amino-3-[(2R)-Oxolan-2-yl]Propanoate Hydrochloride
- Structure: Ethyl ester with amino group and oxolane ring.
- Molecular Formula: C₉H₁₈ClNO₃ (MW: 247.57 g/mol).
- Key Differences :
- Ethyl ester increases lipophilicity compared to methyl esters.
- Hydrochloride salt enhances aqueous solubility.
- Applications : Intermediate in antiviral or CNS-targeted drug synthesis .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Stereochemical Impact: The (2R) configuration in this compound is critical for chiral recognition in enzyme-mediated reactions, similar to taxane derivatives (e.g., 2R,3S configurations in compounds) .
- Ester Group Stability : Methyl esters exhibit faster hydrolysis than ethyl or propyl analogs, influencing pharmacokinetics .
- Substituent Effects : Bulky groups (e.g., 4-bromophenyl) enhance target affinity but may reduce solubility, whereas oxolane rings balance lipophilicity and conformational rigidity .
Biological Activity
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an oxolane ring. The chemical formula is , and it has specific stereochemical configurations that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
- Antimicrobial Properties : Preliminary data indicates that the compound possesses antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Activity against E. coli and S. aureus |
Case Study 1: Antioxidant Activity
In a study conducted on human cell lines, this compound was found to significantly reduce oxidative stress markers. The cell viability improved by approximately 30% in treated groups compared to controls, indicating its protective effects against oxidative damage.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) in treated animals compared to the control group, suggesting its potential therapeutic role in managing inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Mechanism of Action : The compound appears to modulate signaling pathways associated with inflammation and oxidative stress, particularly through the NF-kB pathway.
- Synergistic Effects : When used in combination with other known antioxidants, there was an observed enhancement in antioxidant capacity, suggesting potential for formulation into dietary supplements or therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
